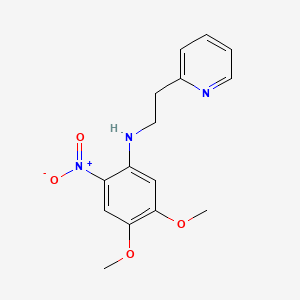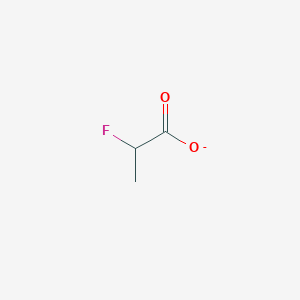
2-Fluoranylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl fluoroacetate is an organic compound with the chemical formula FCH₂CO₂CH₃. It is the extremely toxic methyl ester of fluoroacetic acid. This compound is a colorless, odorless liquid at room temperature and is used as a laboratory chemical and rodenticide .
準備方法
Synthetic Routes and Reaction Conditions: Methyl fluoroacetate can be synthesized through a two-step process. Initially, potassium fluoride and a catalyst are added into a solvent within a reactor, which is then stirred and heated. The catalyst used in this step can be dodecyl(trimethyl)ammonium chloride, tetrabutylammonium chloride, tetrabutylammonium bromide, or tetramethylammonium chloride. Methyl chloroacetate is then added continuously to the reactor, and the reaction mixture is heated to the desired temperature .
Industrial Production Methods: In industrial settings, methyl fluoroacetate is produced by adding potassium fluoride, a solvent, and a catalyst into a reaction kettle. The mixture is stirred and heated, and methyl chloroacetate is added continuously. The reaction generates a mixed gas, which undergoes two-stage condensation. Methyl chloroacetate is condensed to form a liquid in the first stage and returned to the reaction kettle, while methyl fluoroacetate is condensed to form a liquid in the second stage, resulting in the final product .
化学反応の分析
Types of Reactions: Methyl fluoroacetate undergoes various chemical reactions, including substitution reactions. It can react with different reagents under specific conditions to form various products.
Common Reagents and Conditions: Common reagents used in reactions with methyl fluoroacetate include potassium fluoride and phase-transfer catalysts. The reactions typically occur under heated conditions with continuous stirring .
Major Products Formed: The major products formed from reactions involving methyl fluoroacetate depend on the specific reagents and conditions used. For example, reacting methyl fluoroacetate with potassium fluoride can yield fluoroacetic acid .
科学的研究の応用
Methyl fluoroacetate has several scientific research applications. It is used as a chemical reagent in various laboratory experiments. Due to its extreme toxicity, it has been studied for potential use as a chemical weapon. Additionally, it has applications in the field of rodenticides, where it is used to control rodent populations .
作用機序
The toxicity of methyl fluoroacetate is primarily due to its conversion to fluorocitrate by fluoroacetyl coenzyme A. Fluorocitrate inhibits aconitate hydratase, an enzyme necessary for the conversion of citrate. This inhibition disrupts the citric acid cycle, leading to the accumulation of citrate and subsequent toxicity .
類似化合物との比較
Similar Compounds:
- Fluoroacetic acid
- Sodium fluoroacetate
- 2-Ethylhexyl fluoroacetate
- Fluoroethyl fluoroacetate
- Fluoroacetamide
Uniqueness: Methyl fluoroacetate is unique due to its extreme toxicity and its specific mechanism of action involving the inhibition of aconitate hydratase. This sets it apart from other similar compounds, which may have different levels of toxicity and mechanisms of action .
特性
分子式 |
C3H4FO2- |
|---|---|
分子量 |
91.06 g/mol |
IUPAC名 |
2-fluoropropanoate |
InChI |
InChI=1S/C3H5FO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/p-1 |
InChIキー |
ZVZPFTCEXIGSHM-UHFFFAOYSA-M |
正規SMILES |
CC(C(=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


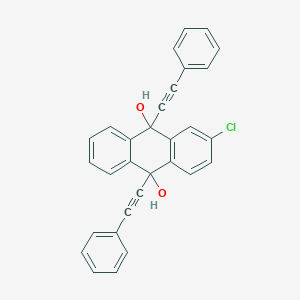

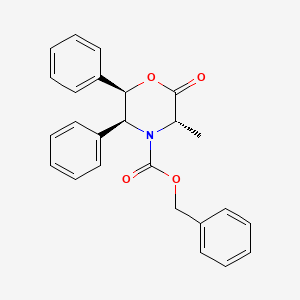


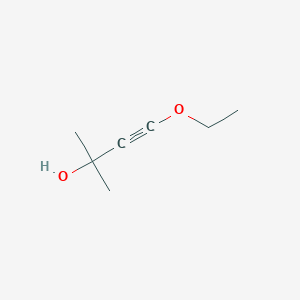
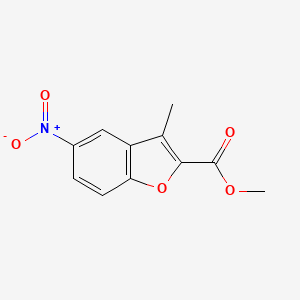
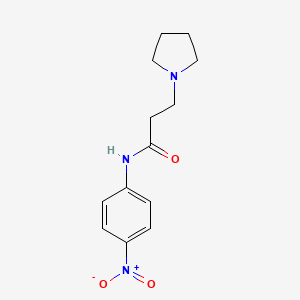
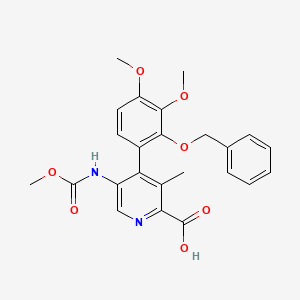
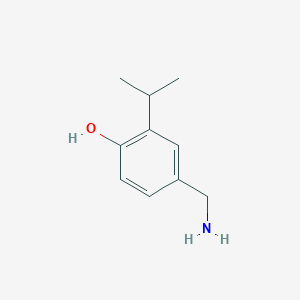
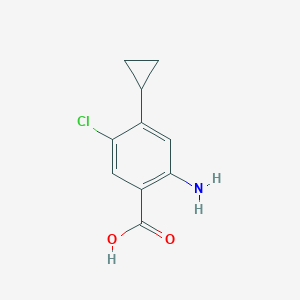
![2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide](/img/structure/B14016759.png)

